![molecular formula C28H18N4O6S2 B2621242 N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) CAS No. 425410-31-7](/img/structure/B2621242.png)

N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

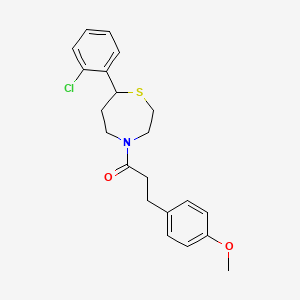

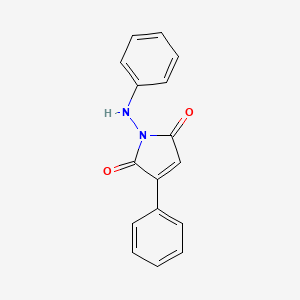

N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide), commonly known as PBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBI is a sulfonamide derivative that has two indole rings and a phenyl ring, which gives it unique properties that make it useful in a variety of applications.

Aplicaciones Científicas De Investigación

Magnetic Resonance Imaging (MRI)

GNF-Pf-346 has been used in the fabrication of novel Fe3O4@GNF@SiO2 nanocapsules for magnetic resonance imaging . The presence of the silica shell not only prevented leakage of the nanoparticles from inside the GNF but also protected the magnetite nanoparticles from dissolution, even in harsh acidic conditions .

Magnetic Therapy

The Fe3O4@GNF@SiO2 nanocapsules may have promising applications in magnetic therapy . The combination of magnetic nanoparticles and GNF results in novel physical and chemical properties .

Magnetic Manipulation

The magnetic properties of GNF-Pf-346 make it suitable for magnetic manipulation . This could be particularly useful in fields such as nanorobotics and targeted drug delivery .

Drug Delivery

The nanocapsules can also be used for drug delivery . The silica shell prevents leakage of the nanoparticles from inside the GNF, which could be beneficial for carrying and releasing drugs at specific locations .

Disease Diagnosis

The potential application of these hybrid materials for bioimaging reveals their potential in disease diagnosis . The high density of ultrasmall Fe3O4 nanoparticles inside the cavities of GNF makes them suitable for this purpose .

Thermal and Mechanical Properties Enhancement

GNF-Pf-346 has been used in the fabrication of nanocomposites of poly (vinylidene fluoride) (PVDF) with pristine graphene nanoflakes (GNF) and a multi-wall carbon nanotube (MWCNT) . The functionalization of the GNF or MWCNT resulted in the change in the crystallization and melting behavior of the nanocomposites . The addition of the functionalized GNF/MWCNT led to the improved thermal stability of the PVDF nanocomposites compared to that of the non-functionalized GNF/MWCNT-PVDF nanocomposites .

Mecanismo De Acción

Target of Action

GNF-Pf-346, also known as N,N’-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) or 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide, is a compound that has been identified to target the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The interaction of GNF-Pf-346 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-346 may exert its effects by interfering with mitochondrial function.

Biochemical Pathways

It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Pharmacokinetics

The pharmacokinetics of a compound are influenced by factors such as absorption, distribution, metabolism, and excretion

Result of Action

It is suggested that the compound’s interaction with the pfmfr3 transporter could lead to changes in mitochondrial function and drug resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

Propiedades

IUPAC Name |

2-oxo-N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O6S2/c33-27-19-5-1-3-17-23(13-11-21(29-27)25(17)19)39(35,36)31-15-7-9-16(10-8-15)32-40(37,38)24-14-12-22-26-18(24)4-2-6-20(26)28(34)30-22/h1-14,31-32H,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYBTZISVRVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(1,4-phenylene)bis(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol](/img/structure/B2621171.png)

![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2621173.png)

![N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2621175.png)